molecular formula C13H22N2O3 B2505169 N'-cyclohexyl-N-(oxolan-2-ylmethyl)oxamide CAS No. 326905-28-6

N'-cyclohexyl-N-(oxolan-2-ylmethyl)oxamide

Cat. No. B2505169
CAS RN: 326905-28-6
M. Wt: 254.33
InChI Key: HJQPGBAGLMAKEI-UHFFFAOYSA-N
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Description

N'-cyclohexyl-N-(oxolan-2-ylmethyl)oxamide is a compound that can be associated with a class of organic molecules that contain the oxamide moiety, which is characterized by the presence of two carbonyl groups attached to nitrogen atoms. Although the specific compound is not directly mentioned in the provided papers, the synthesis and characterization of structurally related compounds are discussed, which can give insights into the properties and reactivity of this compound.

Synthesis Analysis

The synthesis of related compounds, such as 2-amino-1,3-oxazoles, has been achieved through a CuI-catalyzed oxidative cyclization of enamines and N,N-dialkyl formamides . This method features a C-N bond formation followed by an intramolecular C(sp2)-H bond functionalization/C-O cyclization. The process is notable for its mild reaction conditions and broad substrate scope, suggesting that a similar approach might be applicable for synthesizing this compound.

Molecular Structure Analysis

In the realm of molecular structure, the crystal structure of a related compound, N-(naphthalen-1-ylcarbamothioyl)cyclohexanecarboxamide, has been elucidated . This compound crystallizes in the triclinic space group and features a chair conformation of the cyclohexane ring. An intramolecular hydrogen bond stabilizes the molecular conformation. These findings provide a foundation for predicting the molecular conformation and potential intramolecular interactions that might be present in this compound.

Chemical Reactions Analysis

The chemical reactivity of compounds similar to this compound can be inferred from the synthesis of spiro-1,3-oxazine derivatives . These derivatives were synthesized via microwave-assisted cyclization of N-2-(1′-cyclohexenyl)ethyl-acetamides/benzamides, catalyzed by in situ generated trimethylsilyl iodide. The reaction's short time and mild conditions suggest that this compound might also undergo cyclization reactions under similar conditions.

Physical and Chemical Properties Analysis

While the physical and chemical properties of this compound are not directly reported in the provided papers, the methodologies and characterizations of similar compounds offer valuable insights. For instance, the use of IR spectroscopy and 1H-NMR spectroscopy for characterizing N-(arylcarbamothioyl)cyclohexanecarboxamide derivatives indicates that these techniques could be employed to determine the functional groups and structural features of this compound. The elemental analyses and spectroscopic data would be essential for confirming the purity and composition of the synthesized compound.

Scientific Research Applications

Nitration and Derivative Formation

N'-cyclohexyl-N-(oxolan-2-ylmethyl)oxamide and its derivatives are subjects of research in the field of organic synthesis, particularly concerning nitration reactions. For instance, Vries (2010) described the nitration of various isomeric N-cyclohexyl-N′-toluyloxamides, highlighting the production of distinct nitrated products based on the specific methylphenyl-oxamide variant involved (Vries, 2010).

Catalysis in Organic Reactions

In the field of catalysis, this compound derivatives have been studied for their role as intermediates or catalysts in various organic reactions. For example, Wang et al. (2011) investigated the selective hydrogenation of phenol to cyclohexanone using a Pd@carbon nitride catalyst, emphasizing the high activity and selectivity of the catalyst under mild conditions (Wang et al., 2011). Additionally, Saikia et al. (2014) developed a methodology for synthesizing spiro-1,3-oxazine derivatives through microwave-assisted cyclization, indicating the versatility of N-substituted amides in facilitating rapid and efficient organic transformations (Saikia et al., 2014).

Coordination Chemistry and Catalytic Applications

The compound also finds relevance in coordination chemistry and its subsequent application in catalysis. Nesterova et al. (2018) prepared novel copper(II) complexes with bulky N-substituted diethanolamines and studied their catalytic properties in oxidative cyclohexane amidation, revealing the potential of these complexes in organic synthesis (Nesterova et al., 2018). Kuznetsova et al. (2018) examined the effect of transition metal compounds on the cyclohexene oxidation catalyzed by N-hydroxyphthalimide, demonstrating the influence of various metal ions on the reaction's efficiency and selectivity (Kuznetsova et al., 2018).

Electrocatalysis and Oxidation Processes

N-Oxyl compounds, including those related to this compound, are recognized for their roles in catalyzing selective oxidation of organic molecules. Nutting et al. (2018) provided a comprehensive review of the electrochemical properties and applications of various N-oxyl compounds in electrosynthetic reactions, highlighting their widespread utility in laboratory and industrial processes (Nutting et al., 2018).

properties

IUPAC Name

N'-cyclohexyl-N-(oxolan-2-ylmethyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H22N2O3/c16-12(14-9-11-7-4-8-18-11)13(17)15-10-5-2-1-3-6-10/h10-11H,1-9H2,(H,14,16)(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJQPGBAGLMAKEI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NC(=O)C(=O)NCC2CCCO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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